molecular formula C17H18N2O3 B2909666 6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 333419-44-6

6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

Cat. No.: B2909666
CAS No.: 333419-44-6
M. Wt: 298.342
InChI Key: GUPDIFDRBZSUAL-UHFFFAOYSA-N
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Description

6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a quinolin-2-one derivative featuring a 6-ethoxy substituent and a 3-[(furan-2-ylmethyl)aminomethyl] side chain. The quinolin-2-one core is a nitrogen-containing heterocycle known for its pharmacological relevance, particularly in targeting nicotinic acetylcholine receptors (nAChRs) and exhibiting analgesic properties . The ethoxy group at position 6 likely enhances metabolic stability compared to hydroxylated analogs, while the furan-containing side chain may modulate receptor binding and solubility.

Properties

IUPAC Name

6-ethoxy-3-[(furan-2-ylmethylamino)methyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-21-14-5-6-16-12(9-14)8-13(17(20)19-16)10-18-11-15-4-3-7-22-15/h3-9,18H,2,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPDIFDRBZSUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is attached through a nucleophilic substitution reaction using furan-2-ylmethylamine and a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural Features and Pharmacological Activity

The following table summarizes key analogs and their properties:

Compound Name Substituents/Modifications Key Activities/Findings References
5-(Trifluoromethyl)-6-(1-methylazepan-4-yl)methyl-1H-quinolin-2-one (Compound II) - 5-CF₃, 6-(azepane-methyl) Potent nAChR agonist; analgesic activity via receptor modulation
N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound III) - 4-OH, 6,7-OCH₃, 3-carboxamide (pyridylmethyl) Analgesic efficacy linked to carboxamide and pyridine interactions
1-R-4-Hydroxy-N-(pyridin-2-yl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides (Compound IV) - Benzothiazine core, halogenated pyridyl substituents Enhanced potency with 5-Cl substitution; nAChR-mediated analgesia
6-Ethyl-3-phenyl-1H-quinolin-2-one - 6-ethyl, 3-phenyl Limited pharmacological data; structural simplicity suggests reduced receptor affinity
6-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one - 6-(thiazol-phenoxymethyl) Thiazole and phenoxy groups may enhance lipophilicity and bioavailability
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one - 7-Cl, 6-F, 1-cyclopropyl Unclassified activity; halogenation and cyclopropane may influence metabolic stability

Structure-Activity Relationship (SAR) Insights

In contrast, the 6-ethoxy group in the target compound balances lipophilicity and metabolic resistance. Halogenation (e.g., 5-Cl in Compound IV) significantly boosts analgesic potency, suggesting that electron-deficient aromatic systems improve receptor interactions .

Side Chain Modifications: The furan-2-ylmethyl-aminomethyl group in the target compound introduces heteroaromatic flexibility, which may favor conformational adaptability during receptor binding compared to rigid carboxamide (Compound III) or benzothiazine (Compound IV) moieties .

Core Heterocycle Variations: Benzothiazine derivatives (Compound IV) exhibit distinct pharmacokinetic profiles due to their sulfone groups, which may reduce metabolic degradation compared to quinolin-2-ones .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The trifluoromethyl group in Compound II increases logP, favoring CNS penetration, while the ethoxy group in the target compound offers moderate hydrophobicity .
  • Solubility : Carboxamide-containing analogs (e.g., Compound III) may exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the furan-methylamine side chain in the target compound could reduce solubility .
  • Metabolic Stability : Halogenated (Compound IV) and cyclopropane-containing () analogs likely resist oxidative metabolism better than ethoxy or methyl-substituted derivatives.

Biological Activity

6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, identified by its CAS number 1240018-26-1, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure

The compound features a quinoline core modified with an ethoxy group and a furan-2-ylmethyl amino side chain. The structural formula can be represented as follows:

C15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 Value (µM)
MCF-70.78
HCT1160.48

These values indicate that the compound's potency is comparable to known anticancer drugs, suggesting its potential for further development in cancer therapy .

The mechanism by which this compound induces cytotoxicity appears to involve the activation of apoptotic pathways. Flow cytometry analysis revealed that treatment with the compound led to increased caspase activity, suggesting that it promotes apoptosis in cancer cells . Additionally, it has been shown to arrest the cell cycle at the G1 phase, further contributing to its anticancer effects.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, although specific IC50 values and mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Several research articles have documented the biological activity of this compound. A notable study conducted by researchers at a leading pharmaceutical institution evaluated the compound's efficacy against multiple cancer cell lines and reported promising results .

Another investigation focused on the structure–activity relationship (SAR) of similar quinoline derivatives, emphasizing that modifications at specific sites significantly influence biological activity. This suggests that further chemical modifications of this compound could enhance its therapeutic profile .

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